molecular formula C14H22N2O3 B12787983 Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine CAS No. 7500-41-6

Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine

Cat. No.: B12787983
CAS No.: 7500-41-6
M. Wt: 266.34 g/mol
InChI Key: JDTRBZVOYAJWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine is a compound with the molecular formula C13H20N2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-4-phenylpiperidin-4-yl)methanamine typically involves the functionalization of piperidine derivatives. One common method is the acid-mediated alkyne functionalization with enamine formation, which generates an iminium ion. Subsequent reduction leads to the formation of the piperidine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-4-phenylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(1-methyl-4-phenylpiperidin-4-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1-methyl-4-phenylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. In an acidic environment, it can be converted to formaldehyde, which inhibits prokaryotic cell division and denatures bacterial proteins and nucleic acids . This mechanism makes it effective as an antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-4-phenylpiperidin-4-yl)methanamine is unique due to its specific functional groups and the resulting chemical and biological properties.

Properties

CAS No.

7500-41-6

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

carbonic acid;(1-methyl-4-phenylpiperidin-4-yl)methanamine

InChI

InChI=1S/C13H20N2.CH2O3/c1-15-9-7-13(11-14,8-10-15)12-5-3-2-4-6-12;2-1(3)4/h2-6H,7-11,14H2,1H3;(H2,2,3,4)

InChI Key

JDTRBZVOYAJWEN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CN)C2=CC=CC=C2.C(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.